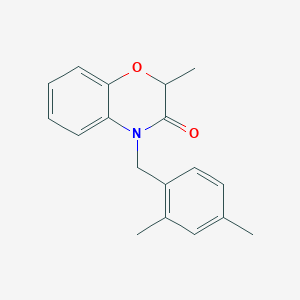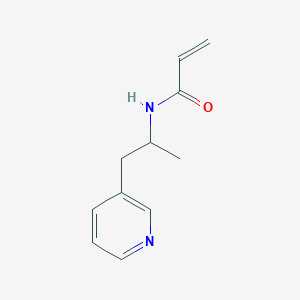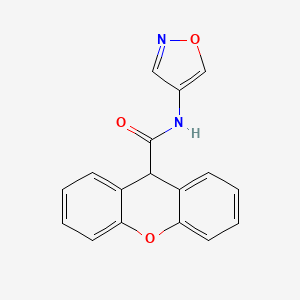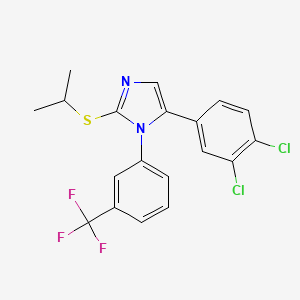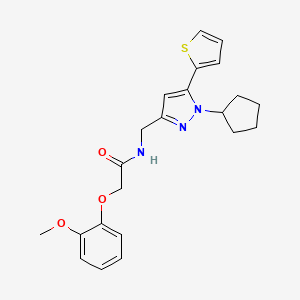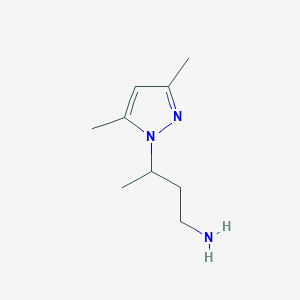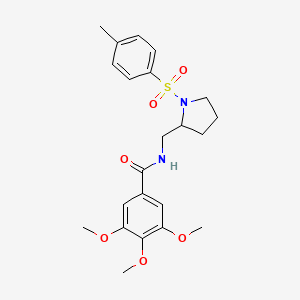
3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzamide with three methoxy groups attached to the benzene ring at positions 3, 4, and 5 . It also has a tosylpyrrolidin-2-ylmethyl group attached to the nitrogen of the benzamide .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzamide core and multiple functional groups attached. The empirical formula is C20H22N2O5 , and the molecular weight is 370.40 .Chemical Reactions Analysis
The trimethoxyphenyl (TMP) group, which is part of this compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Applications De Recherche Scientifique
Materials Science and Luminescence
Research on compounds structurally similar to 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide shows applications in materials science, particularly in the development of luminescent materials. For instance, compounds derived from naphthalimide and connected to benzoic acid via a methylene group have been studied for their luminescent properties, showing enhanced emission in various solvents and potential applications in optoelectronic devices due to their aggregation-enhanced emission (AEE) and mechanochromic properties. Such materials have potential in sensors, displays, and other technologies requiring luminescent properties (Srivastava et al., 2017).
Pharmacological Research
In the realm of pharmacology, structurally related compounds have been explored for their potential therapeutic applications. Compounds with modifications on the benzamide moiety, particularly those incorporating the trimethoxybenzamide structure, have been synthesized and evaluated for their anticancer activity. These compounds show promise in targeting cancer stem cells, suggesting the potential utility of structurally related compounds, including 3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide, in oncological research and therapy development (Bhat et al., 2016).
Chemical Synthesis and Characterization
The synthesis and characterization of similar compounds have provided valuable insights into the design and development of new chemical entities with potential applications in drug discovery and materials science. For example, the synthesis of aromatic polyamides and polyimides from compounds containing ether-linked diamines and their characterization through various spectroscopic and thermal analysis techniques highlight the versatility and potential applications of these compounds in creating advanced materials with specific mechanical and thermal properties (Yagci et al., 1998).
Orientations Futures
The future directions for this compound could involve further exploration of its potential bioactivity effects. The TMP group has shown promise in various areas, including anti-cancer, anti-fungal, anti-bacterial, and anti-viral activities . Therefore, this compound could be a valuable agent across a wide range of biomedical applications.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S/c1-15-7-9-18(10-8-15)31(26,27)24-11-5-6-17(24)14-23-22(25)16-12-19(28-2)21(30-4)20(13-16)29-3/h7-10,12-13,17H,5-6,11,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSANHSZTMOTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Aminoethyl)[(4-methoxyphenyl)methyl]methylamine dihydrochloride](/img/structure/B2696270.png)
![2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2696275.png)
![(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696276.png)
![2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2696277.png)
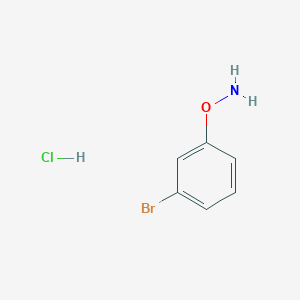
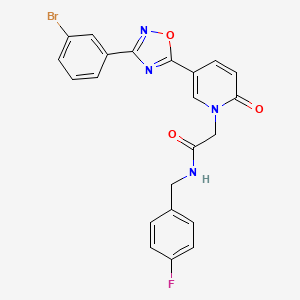
![N-(4-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2696282.png)
![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)
